

Application Notes and Protocols for the Conjugation of MHI-148 to Paclitaxel

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Compound of Interest

Compound Name: MHI-148

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Introduction

This document provides a detailed protocol for the conjugation of the near-infrared (NIR) cyanine dye, **MHI-148**, to the potent anti-cancer agent, paclitaxel (PTX). The resulting conjugate, PTX-MHI, leverages the tumor-targeting properties of **MHI-148** to enhance the delivery and efficacy of paclitaxel. The conjugation strategy is based on the formation of an ester bond between the carboxylic acid moiety of **MHI-148** and the 2'-hydroxyl group of paclitaxel, a reaction facilitated by the use of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This protocol outlines the necessary materials, step-by-step procedures for synthesis, purification, and characterization of the PTX-MHI conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the components involved in the conjugation reaction.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Functional Group
MHI-148	C ₄₇ H ₅₅ ClN ₂ O ₄	~787.4 g/mol (as free acid)	Carboxylic Acid
Paclitaxel (PTX)	C ₄₇ H ₅₁ NO ₁₄	853.9 g/mol	2'-Hydroxyl
PTX-MHI Conjugate	C ₉₄ H ₁₀₄ ClN ₃ O ₁₇	~1623.3 Da	Ester Linkage

Experimental Protocols

Materials and Reagents

- **MHI-148** (free acid form)
- Paclitaxel (PTX)
- N,N'-Diisopropylcarbodiimide (DIC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Deionized (DI) Water
- Dialysis tubing (MWCO 1 kDa)
- Standard laboratory glassware
- Magnetic stirrer and stir bars
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system (optional, for purification)

- MALDI-TOF Mass Spectrometer
- UV-Vis Spectrophotometer

Protocol 1: Conjugation of MHI-148 to Paclitaxel

This protocol describes the esterification reaction to form the PTX-MHI conjugate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Reactant Preparation:
 - In a round-bottom flask, dissolve Paclitaxel (1 equivalent) in anhydrous DMF.
 - In a separate container, dissolve **MHI-148** (1.2 equivalents) in anhydrous DMF.
 - Prepare a solution of DIC (1.5 equivalents) in anhydrous DMF.
 - Prepare a solution of DMAP (0.5 equivalents) in anhydrous DMF.
- Reaction Setup:
 - To the stirred solution of Paclitaxel in DMF, add the **MHI-148** solution.
 - Add the DMAP solution to the reaction mixture.
 - Slowly, add the DIC solution dropwise to the reaction mixture at room temperature.
- Reaction Conditions:
 - Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring under an inert atmosphere.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

Protocol 2: Purification of PTX-MHI Conjugate

Method A: Dialysis

- **Reaction Quenching:** After the reaction is complete, quench any remaining DIC by adding a small amount of water.
- **Solvent Removal:** Remove the DMF from the reaction mixture under reduced pressure using a rotary evaporator.
- **Resuspension:** Resuspend the crude product in a minimal amount of a suitable solvent (e.g., a mixture of DCM and MeOH).
- **Dialysis:** Transfer the resuspended product to a dialysis tube (MWCO 1 kDa) and dialyze against DI water for 48 hours, with several changes of water, to remove unreacted **MHI-148**, paclitaxel, and other small molecule impurities.
- **Lyophilization:** Lyophilize the dialyzed solution to obtain the purified PTX-MHI conjugate as a solid.

Method B: Preparative HPLC (Optional)

For higher purity, the crude product can be purified using a preparative reverse-phase HPLC system.

- **Sample Preparation:** Dissolve the crude product in a suitable injection solvent (e.g., Methanol/Acetonitrile).
- **HPLC Conditions (Example):**
 - **Column:** C18 semi-preparative column.
 - **Mobile Phase A:** Water with 0.1% Trifluoroacetic acid (TFA).
 - **Mobile Phase B:** Acetonitrile with 0.1% TFA.
 - **Gradient:** A suitable gradient from Mobile Phase A to Mobile Phase B to elute the product.
 - **Detection:** Monitor the elution at the characteristic absorbance wavelengths of both paclitaxel (~227 nm) and **MHI-148** (~780 nm).
- **Fraction Collection:** Collect the fractions corresponding to the PTX-MHI conjugate peak.

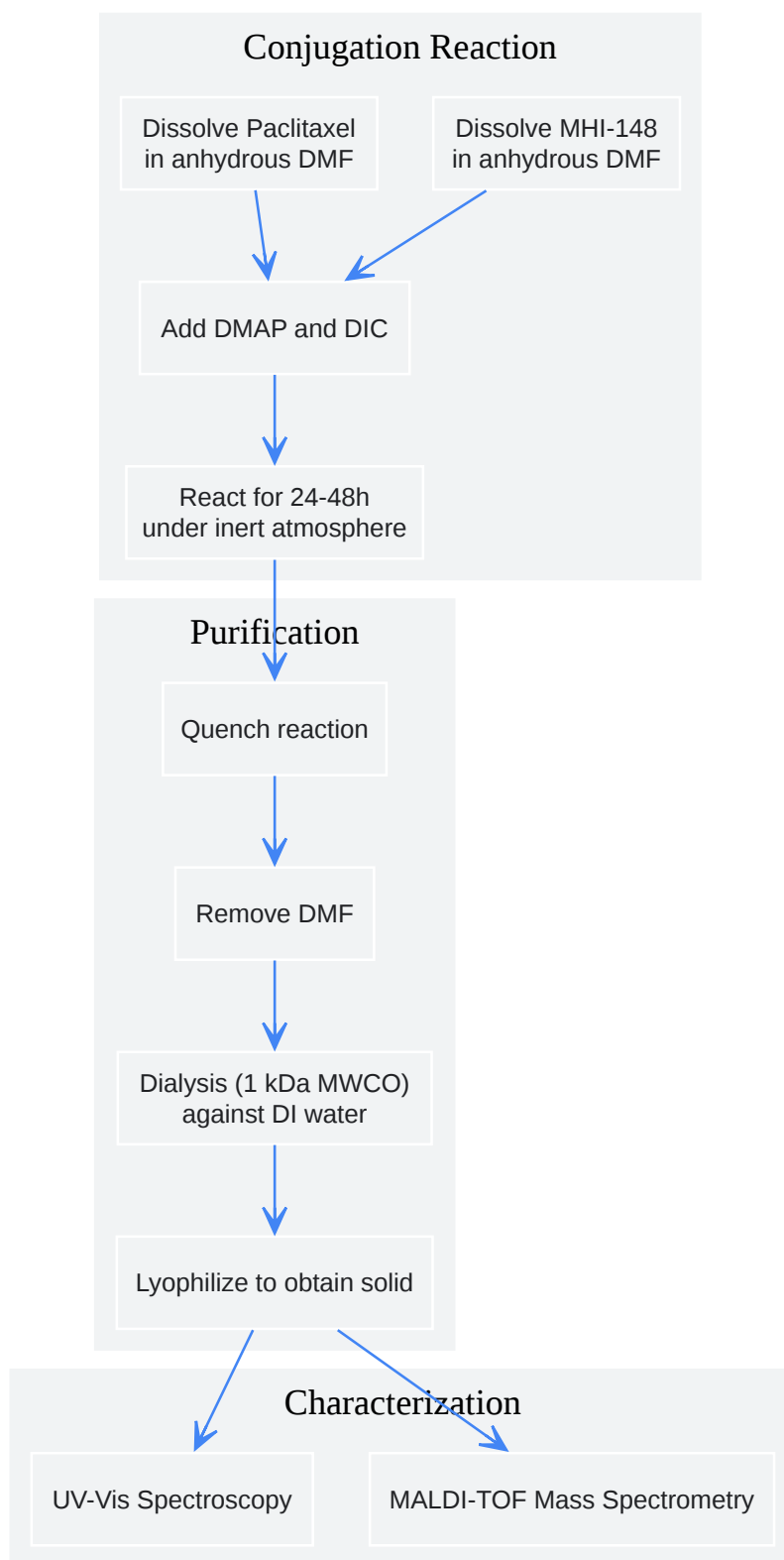
- Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Protocol 3: Characterization of PTX-MHI Conjugate

- UV-Vis Spectroscopy:
 - Dissolve a small amount of the purified PTX-MHI conjugate in a suitable solvent (e.g., DMSO or Methanol).
 - Record the UV-Vis spectrum from 200-900 nm.
 - Confirm the presence of characteristic absorbance peaks for both the paclitaxel (~227 nm) and **MHI-148** (~780 nm) moieties in the conjugate's spectrum.
- MALDI-TOF Mass Spectrometry:
 - Prepare a sample of the purified PTX-MHI conjugate for MALDI-TOF analysis according to the instrument's standard protocol.
 - Acquire the mass spectrum in the appropriate mode (positive or negative ion).
 - Confirm the successful conjugation by identifying the molecular ion peak corresponding to the calculated molecular weight of the PTX-MHI conjugate (~1623.3 Da).[\[1\]](#)

Visualizations

Figure 1. Chemical reaction scheme for the conjugation of **MHI-148** to paclitaxel.



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Figure 2. Workflow for the synthesis and characterization of the PTX-MHI conjugate.

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References

- 1. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
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